

In-depth Technical Guide: Analysis of C₁₃H₁₆O₂ Ketone Alcohols

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Compound of Interest

Compound Name: 2-(Hydroxy-phenyl-methyl)-cyclohexanone

Cat. No.: B081217

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A Note to the Reader: The chemical formula C₁₃H₁₆O₂ represents a multitude of constitutional and stereoisomers. Identifying a specific isomer that is both a ketone and an alcohol, and for which there is a substantial body of publicly available scientific literature to construct an in-depth technical guide, is challenging. Without a specific IUPAC name or CAS number, a comprehensive guide with experimental data, protocols, and signaling pathways cannot be compiled.

The following sections outline the structure of the requested technical guide. Due to the ambiguity of the initial query, a specific, well-documented compound fitting the criteria could not be pinpointed. However, this framework is provided to illustrate the depth of analysis that can be performed once a specific molecular entity is identified. For a compound to be featured in such a guide, it would typically be a commercially available reagent, a known natural product, or a compound with significant, published biological activity.

Compound Identification and Physicochemical Properties

This section would typically provide the definitive IUPAC name for the specific C₁₃H₁₆O₂ isomer, along with its CAS registry number and other identifiers. A table summarizing its key physicochemical properties would be presented for easy reference.

Table 1: Physicochemical Properties of [Hypothetical Compound Name]

Property	Value	Units
Molecular Formula	C13H16O2	-
Molecular Weight	220.27	g/mol
Melting Point	Data not available	°C
Boiling Point	Data not available	°C
pKa	Data not available	-
LogP	Data not available	-
Water Solubility	Data not available	mg/L

Data for a specific, publicly documented C13H16O2 ketone alcohol isomer is required to populate this table.

Synthesis and Characterization Protocols

This section would detail established experimental procedures for the chemical synthesis and purification of the target compound. It would also include standard methods for its structural and purity confirmation.

Experimental Protocol: Synthesis

An exemplary synthesis could involve an aldol addition reaction followed by selective oxidation or reduction. A detailed protocol would be provided, for instance:

- **Reaction:** Aldol addition of a substituted acetophenone with a suitable aldehyde, followed by purification and subsequent chemical modification.
- **Reagents:** List of all necessary starting materials, solvents, and catalysts with quantities.
- **Procedure:** A step-by-step description of the reaction setup, temperature control, reaction time, and workup procedure including extraction and solvent removal.
- **Purification:** Detailed method of purification, such as column chromatography (specifying stationary and mobile phases) or recrystallization (specifying solvent system).

Experimental Protocol: Characterization

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Detailed parameters for acquiring ^1H and ^{13}C NMR spectra, including solvent, spectrometer frequency, and expected chemical shifts and coupling constants.
- Mass Spectrometry (MS): Description of the ionization method (e.g., ESI, GC-MS) and the expected mass-to-charge ratio (m/z) for the molecular ion and key fragments.
- Infrared (IR) Spectroscopy: Expected characteristic absorption peaks for the hydroxyl and carbonyl functional groups.

Biological Activity and Signaling Pathways

This section would focus on the known biological effects of the compound, if any, and its mechanism of action at a molecular level.

Summary of Biological Activity

Quantitative data on the biological activity of the compound would be presented in a tabular format.

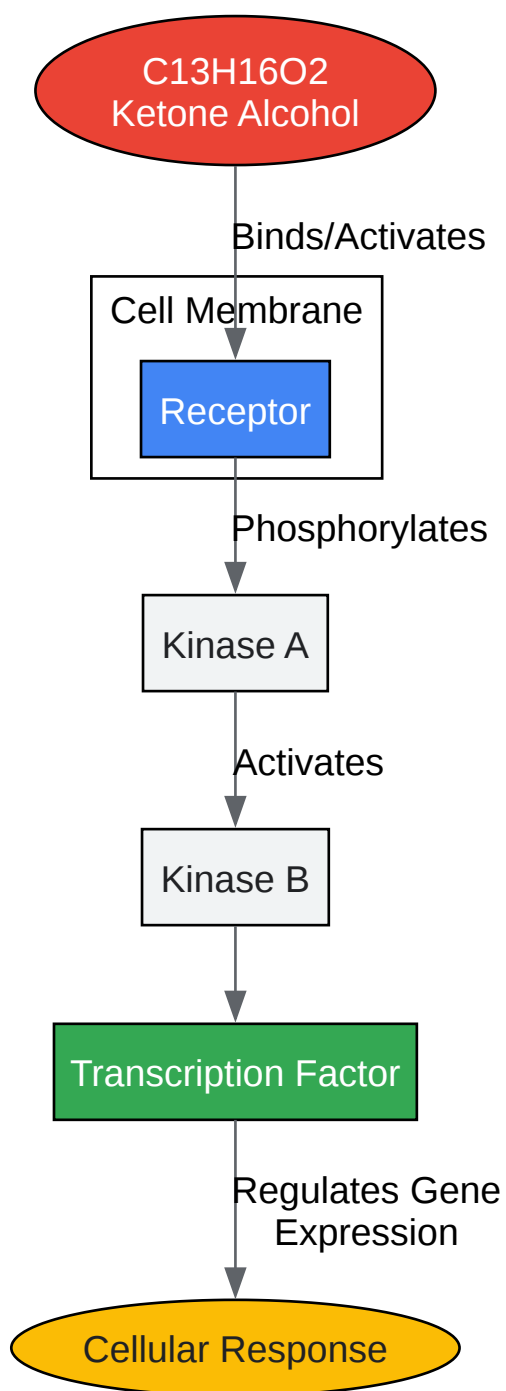
Table 2: In Vitro Biological Activity of [Hypothetical Compound Name]

Assay Type	Target	Cell Line/Organism	Activity Metric (e.g., IC50, EC50)	Value (μM)
e.g., Cytotoxicity	e.g., Tubulin	e.g., HeLa	e.g., IC50	Data not available
e.g., Enzyme Inhibition	e.g., COX-2	N/A	e.g., IC50	Data not available

This table would be populated with data from peer-reviewed pharmacological studies.

Signaling Pathway Analysis

Should the compound be known to modulate a specific cellular signaling pathway, a diagram would be provided to visualize its mechanism of action.

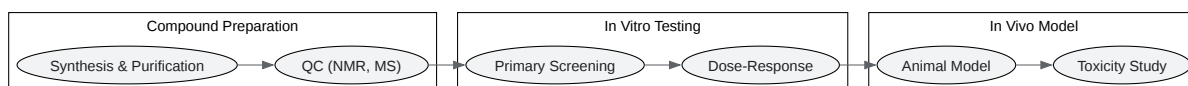


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Caption: Hypothetical signaling pathway initiated by the C₁₃H₁₆O₂ compound.

Experimental Workflow Visualization

A diagram illustrating a typical experimental workflow for evaluating the compound would be presented.



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Caption: General experimental workflow for preclinical drug discovery.

To proceed with generating a factually accurate and detailed technical guide, a specific IUPAC name or CAS number for a C₁₃H₁₆O₂ ketone alcohol is required.

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